![molecular formula C18H18N4O2S2 B2625229 (Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 488715-81-7](/img/structure/B2625229.png)

(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

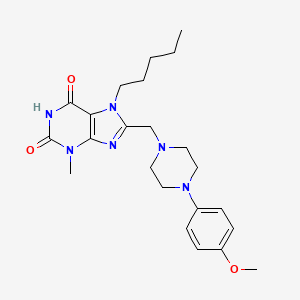

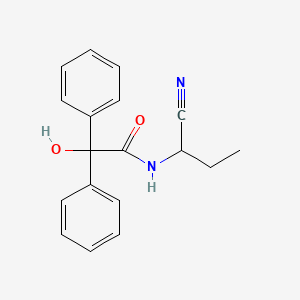

The compound “(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a pyrimidine ring, which is an essential component of DNA .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a piperidine ring, a pyrimidine ring, and a thiazolidinone ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase IV Inhibitors

The compound "(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one" demonstrates properties similar to dipeptidyl peptidase IV (DPP IV) inhibitors, which are crucial in the treatment of type 2 diabetes mellitus. DPP IV inhibitors like this compound regulate insulin secretion by preventing the degradation of incretin molecules, highlighting their significance in antidiabetic drugs development (Mendieta, Tarragó, & Giralt, 2011).

Heterocyclic Chemistry

This compound is also integral in the study of heterocyclic chemistry, particularly in the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes. The structural diversity of such compounds, including various protonated, deprotonated forms, and complex compounds, offers a wide spectrum of applications in spectroscopy, structural analysis, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Role in Drug Metabolism

The compound's similarity to chemical inhibitors of cytochrome P450 isoforms in human liver microsomes implies its relevance in studying drug metabolism and drug-drug interactions. The specificity of such inhibitors is essential for understanding the metabolic pathways of various drugs, providing a basis for assessing potential interactions when multiple drugs are administered to patients (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Significance in Medicinal Chemistry

This compound's structure is related to pyranopyrimidine scaffolds, emphasizing its importance in medicinal and pharmaceutical industries. The 5H-pyrano[2,3-d]pyrimidine scaffolds, for instance, have extensive applicability due to their bioavailability and broad synthetic applications. The synthesis of such scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlights their versatility and potential in developing lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).

Central Nervous System (CNS) Potential

The presence of heterocycles in this compound underlines its potential for synthesizing compounds with CNS activity. Heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form the largest class of organic compounds and have implications in developing treatments for CNS disorders, indicating the scope of this compound in CNS drug synthesis (Saganuwan, 2017).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its biological activities, determination of its exact mechanism of action, and optimization of its synthesis process. Additionally, its safety profile and potential therapeutic applications could be further investigated .

Propiedades

IUPAC Name |

(5Z)-3-methyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c1-20-17(24)13(26-18(20)25)11-12-15(21-8-4-2-5-9-21)19-14-7-3-6-10-22(14)16(12)23/h3,6-7,10-11H,2,4-5,8-9H2,1H3/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQHSGZSCUJVMO-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)

![2-Ethynylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2625152.png)

![3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2625155.png)

![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)